![molecular formula C12H13BrN2O2 B1380599 tert-Butyl 5-bromo-1H-pyrrolo[2,3-c]pyridine-1-carboxylate CAS No. 1445856-13-2](/img/structure/B1380599.png)
tert-Butyl 5-bromo-1H-pyrrolo[2,3-c]pyridine-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“tert-Butyl 5-bromo-1H-pyrrolo[2,3-c]pyridine-1-carboxylate” is a chemical compound with the molecular formula C12H13BrN2O2 . It’s a part of a collection of unique chemicals provided by Sigma-Aldrich .
Molecular Structure Analysis
The molecular structure of “this compound” can be represented by the SMILES stringCC(C)(C)OC(=O)n1ccc2cc(Br)nc2c1 . The InChI key for this compound is ZTHJWXDIQUDVFC-UHFFFAOYSA-N . Physical And Chemical Properties Analysis
The molecular weight of “this compound” is approximately 297.148 Da . It’s a solid at room temperature .Scientific Research Applications
1. Synthesis and Characterization
- Synthesis and Spectroscopic Analysis : tert-Butyl 5-bromo-1H-pyrrolo[2,3-c]pyridine-1-carboxylate and its derivatives have been synthesized and characterized using FTIR, 1H, and 13C NMR spectroscopic methods. The crystal and molecular structures of specific derivatives have been detailed through X-ray crystallographic analysis, demonstrating intramolecular hydrogen bonding and molecular stabilization mechanisms (Çolak et al., 2021).
2. Crystallography and Molecular Structure
- Crystal Structure Analysis : Detailed studies on the crystal structure of this compound derivatives have provided insights into their molecular arrangements and bonding interactions. These studies highlight the importance of intramolecular hydrogen bonding in stabilizing the molecular structure and provide critical information for further chemical applications and synthesis (Çolak et al., 2021).
3. Chemical Reactions and Synthesis Pathways
- Diastereoselectivity and Mukaiyama Crossed-Aldol-Type Reaction : The compound and its derivatives show interesting chemical behavior, such as diastereoselectivity in reactions and participation in Mukaiyama crossed-aldol-type reactions. These characteristics are crucial for the synthesis of complex molecules and have implications in various fields, including medicinal chemistry (Vallat et al., 2009).
4. Role in Synthesizing Fluorinated Compounds
- Synthesis of Fluorinated Compounds : The compound has been utilized in the synthesis of fluorinated pyrrolo[2,3-b]pyridines, indicating its role in the development of novel ADAs (adenosine deaminase) and IMPDH (inosine 5'-monophosphate dehydrogenase) inhibitors. This showcases its potential in synthesizing biologically active compounds with therapeutic applications (Iaroshenko et al., 2009).
Safety and Hazards
properties
IUPAC Name |
tert-butyl 5-bromopyrrolo[2,3-c]pyridine-1-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13BrN2O2/c1-12(2,3)17-11(16)15-5-4-8-6-10(13)14-7-9(8)15/h4-7H,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNHHCNWSEUASDD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1C=CC2=CC(=NC=C21)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13BrN2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.15 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[(1R*,4R*)-4-Aminocyclohexyl]-2-methoxyacetamide hydrochloride](/img/structure/B1380521.png)
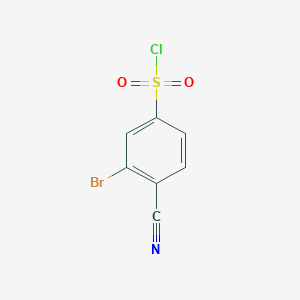
![[1,3'-Bipyrrolidine]-2,5-dione hydrochloride](/img/structure/B1380524.png)
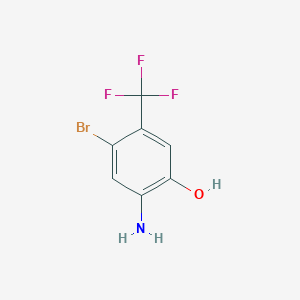
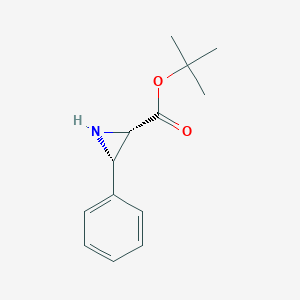

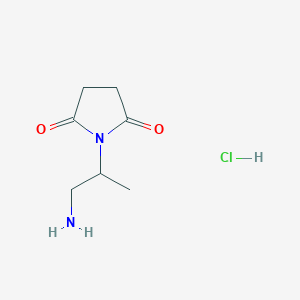


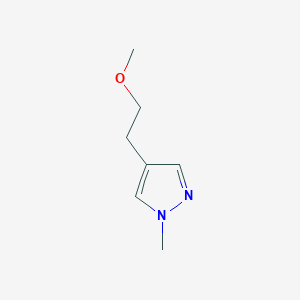
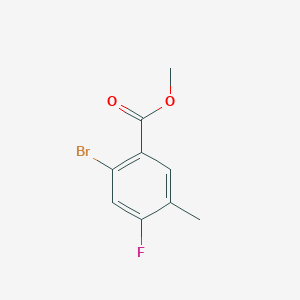
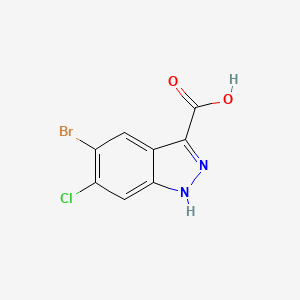
![9-bromo-3-(2-bromoacetyl)-10,11-dihydro-5H-dibenzo[c,g]chromen-8(9H)-one](/img/structure/B1380539.png)